molecular formula C15H21NO3 B2374934 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-phenylbutanamide CAS No. 1914286-29-5

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-phenylbutanamide

Cat. No. B2374934
CAS RN: 1914286-29-5
M. Wt: 263.337
InChI Key: AUTJRVHETJVDRK-UHFFFAOYSA-N
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Description

The compound “N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-phenylbutanamide” is a complex organic molecule. It contains a tetrahydrofuran ring, which is a type of oxygen-containing heterocycle, and an amide group, which is a common functional group in biochemistry and drug design .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, tetrahydrofuran rings and amide groups are known to participate in a variety of chemical reactions. For example, tetrahydrofurans can undergo reactions with acids and bases, and amides can be hydrolyzed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrahydrofuran ring and the amide group could influence its solubility, boiling point, and melting point .

Scientific Research Applications

Stereoselective Synthesis

One application in scientific research for compounds structurally related to "N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-phenylbutanamide" includes the stereoselective synthesis of spiro[tetrahydropyran-3,3'-oxindole] derivatives employing Prins cascade strategy. This method has been used to smoothly couple various aldehydes with 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide, leading to the construction of spirocycles in a one-pot operation, which are significant in medicinal chemistry for their potential therapeutic effects (Reddy et al., 2014).

Neurotoxicity Studies

Another area of application involves the study of neurotoxic chemical analogs like N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its competitive inhibition of cytochrome P450 enzymes. These studies have implications in understanding neurodegenerative diseases such as Parkinson's disease, which could potentially relate to research on similar compounds for studying enzyme interactions and neuroprotection mechanisms (Fonné‐Pfister, Bargetzi, & Meyer, 1987).

Radiosynthesis for PET Imaging

Compounds structurally related have also been developed for Positron Emission Tomography (PET) imaging, such as the CGS 27023A derivative for matrix metalloproteinase inhibition. This showcases the potential use of "N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-phenylbutanamide" in the development of imaging agents for disease diagnosis or research in enzymatic activity in vivo (Wagner et al., 2009).

Antipsychotic Agent Development

The in vitro and in vivo pharmacological properties of similar compounds, such as N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) carbamide, have been explored as potent 5-HT2A receptor inverse agonists. This suggests potential research applications of "N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-phenylbutanamide" in the development of new therapeutic agents for psychiatric disorders (Vanover et al., 2006).

properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-4-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-14(16-11-15(18)9-10-19-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,18H,4,7-12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTJRVHETJVDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)CCCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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